1,1-Bis(4-aminophenyl)cyclohexane

Overview

Description

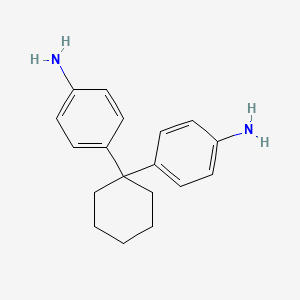

1,1-Bis(4-aminophenyl)cyclohexane is an organic compound with the molecular formula C18H22N2. It is a derivative of cyclohexane, where two 4-aminophenyl groups are attached to the same carbon atom of the cyclohexane ring. This compound is known for its applications in various fields, including materials science and organic synthesis .

Preparation Methods

Acid-Catalyzed Condensation of Cyclohexanone and Aniline

Classical Friedel-Crafts Alkylation

The most widely documented method involves the acid-catalyzed condensation of cyclohexanone with aniline or aniline hydrochloride. This Friedel-Crafts-type reaction proceeds via electrophilic aromatic substitution, forming the 1,1-diarylcyclohexane backbone.

Procedure :

- Reactants : Cyclohexanone (1 eq), aniline hydrochloride (2.2 eq), excess aniline (solvent and reactant).

- Catalyst : HCl gas or aniline hydrochloride (self-catalyzing).

- Conditions : 140–160°C, 10–20 hours under nitrogen.

- Workup : Basification with NaOH, extraction with dichloromethane, and recrystallization from ethyl acetate.

Yield : 32–35%.

Purity : >98% (GC).

Mechanistic Insight :

The reaction proceeds through:

- Protonation of cyclohexanone’s carbonyl oxygen.

- Formation of a carbocation at the cyclohexane bridgehead.

- Electrophilic attack by two aniline molecules at the para positions.

Limitations :

Hydrogenation-Oxidation-Condensation Cascade from Substituted Phenols

Renewable Feedstock Approach

A patent (US6790993B1) details a three-step synthesis from cashew nut shell liquid (CNSL), a bio-based feedstock rich in 3-pentadecylphenol:

Step 1: Hydrogenation

- Substrate : 3-Pentadecylphenol.

- Catalyst : Ruthenium on carbon (Ru/C).

- Conditions : 120–150°C, 500–700 psi H₂, 12 hours.

- Product : 3-Pentadecylcyclohexanol (95% yield).

Step 2: Oxidation

- Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane.

- Conditions : Room temperature, 2 hours.

- Product : 3-Pentadecylcyclohexanone (96% yield).

Step 3: Acid-Catalyzed Condensation

- Reactants : 3-Pentadecylcyclohexanone, aniline (4 eq).

- Catalyst : Aniline hydrochloride or acidic clay.

- Conditions : 140–160°C, 10 hours.

- Yield : 35%.

Advantages :

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Recent studies demonstrate microwave irradiation reduces reaction time from 20 hours to 30–60 minutes while maintaining yields of 30–38%.

Protocol :

- Reactants : Cyclohexanone (1 eq), aniline hydrochloride (2.2 eq).

- Solvent : Solvent-free or ethanol.

- Conditions : 150–200 W, 120°C, 30 minutes.

Benefits :

Comparative Analysis of Methods

Optimization Strategies

Catalyst Screening

- Ionic Liquids : BMIM-Cl improves yield to 40% by stabilizing intermediates.

- Zeolites : H-Y zeolite reduces side reactions in solvent-free conditions.

Solvent Effects

- Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.

- Green Solvents : Cyclopentyl methyl ether (CPME) achieves 37% yield with easier recycling.

Industrial-Scale Production

Pilot Plant Data (TCI America)

Challenges :

Emerging Techniques

Flow Chemistry

Microreactor systems achieve 99% conversion in 5 minutes but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-aminophenyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary and secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Polymer Synthesis

High-Performance Polymers

1,1-Bis(4-aminophenyl)cyclohexane serves as a key monomer in the production of high-performance polymers such as polyimides and polyamides. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries. The incorporation of long alkyl chains in the polymer backbone enhances processability and solubility, which is crucial for applications like alignment layers in liquid crystal displays (LCDs) and other electronic devices .

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyimides | High thermal stability, excellent mechanical properties | Aerospace components, electrical insulation |

| Polyamides | Good chemical resistance, high toughness | Automotive parts, coatings |

| Polyazomethines | Processable, thermally stable | Electronic devices, sensors |

Liquid Crystal Displays (LCDs)

The compound is particularly significant in the development of alignment layers for liquid crystal displays. Its ability to form thin films with controlled orientation is essential for the proper functioning of LCDs. The long alkyl chain in this compound contributes to the desired surface properties that facilitate liquid crystal alignment .

Conductive Materials

Research indicates that methoxy-substituted derivatives of this compound exhibit enhanced electronic properties such as lower ionization potentials and higher hole drift mobilities. These characteristics make them promising candidates for use in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Coatings and Adhesives

Due to its excellent adhesion properties and thermal stability, this compound is also employed in coatings and adhesives. These applications benefit from the compound's ability to form strong bonds with various substrates while maintaining performance under extreme conditions .

Case Study 1: Use in LCD Technology

A study demonstrated that incorporating this compound into polymeric matrices improved the alignment of liquid crystals significantly compared to traditional materials. This advancement led to better performance metrics in LCD displays.

Case Study 2: Organic Electronics

Research on methoxy-substituted derivatives showed that these compounds could achieve hole mobilities exceeding , indicating their potential for use in high-efficiency organic electronic devices .

Mechanism of Action

The mechanism of action of 1,1-bis(4-aminophenyl)cyclohexane involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function . In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of the drugs . In anticancer applications, it binds to DNA, disrupting the replication process and inhibiting cell growth .

Comparison with Similar Compounds

Similar Compounds

4,4’-Diaminodiphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexane ring.

4,4’-Diaminodiphenylsulfone: Contains a sulfone group instead of a cyclohexane ring.

4,4’-Diaminodiphenyl ether: Contains an ether linkage instead of a cyclohexane ring.

Uniqueness

1,1-Bis(4-aminophenyl)cyclohexane is unique due to its cyclohexane core, which provides greater flexibility and stability compared to other similar compounds. This structural feature enhances its solubility in organic solvents and its ability to form stable complexes with various molecules .

Biological Activity

1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is an organic compound notable for its diverse biological activities and applications in materials science. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development and materials synthesis.

Chemical Structure and Properties

This compound has the molecular formula . It features two 4-aminophenyl groups attached to a cyclohexane ring, providing unique structural characteristics that influence its biological activity. The compound exhibits solubility in organic solvents, which facilitates its use in various biochemical applications.

Enzyme Interactions

BAPC plays a significant role in biochemical reactions, particularly in the formation of polyamides and other polymers. It interacts with enzymes such as peroxidases and oxidases, forming covalent bonds with enzyme active sites. This interaction leads to the formation of stable enzyme-substrate complexes, enhancing its effectiveness in polymer synthesis and other reactions.

Cellular Effects

Research indicates that BAPC influences various cellular processes. It modulates key signaling pathways, affecting gene expression related to cell growth, differentiation, and apoptosis. For instance, studies have shown that BAPC can alter the expression of genes involved in metabolic processes, demonstrating its potential as a regulatory agent in cellular functions.

Molecular Mechanisms

Binding Interactions

The molecular mechanism of BAPC involves binding interactions with biomolecules such as proteins and nucleic acids. It can inhibit or activate enzymes by interacting with their active sites, leading to changes in catalytic activity. Additionally, BAPC can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

BAPC is involved in several metabolic pathways, particularly those related to amino acid metabolism and polymer synthesis. It interacts with enzymes like aminotransferases and dehydrogenases, affecting metabolic flux and altering metabolite levels.

Study 1: Cellular Signaling Modulation

In a laboratory study examining the effects of BAPC on cancer cell lines, it was found that low concentrations enhanced cell proliferation while higher concentrations induced apoptosis. This dual effect suggests a threshold dosage for therapeutic efficacy.

Study 2: Polymer Synthesis

BAPC has been utilized as a building block for synthesizing polyimides. Research demonstrated that polymers derived from BAPC exhibited improved thermal stability and mechanical properties compared to those synthesized from traditional precursors. This highlights BAPC's utility in developing high-performance materials .

Dosage Effects

The biological activity of BAPC is dose-dependent. At low doses, it can promote healthy cellular functions; however, at high doses, it may lead to cytotoxic effects including cellular damage and apoptosis. Threshold effects have been documented where beneficial outcomes are only observed within specific dosage ranges.

Transport and Distribution

BAPC is transported within cells through interactions with specific transporters. Its distribution across subcellular compartments—such as the cytoplasm, nucleus, and mitochondria—affects its functional outcomes. The compound's localization is influenced by targeting signals and post-translational modifications.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,4’-Diaminodiphenylmethane | Methylene bridge between phenyl groups | Less flexible than BAPC |

| 4,4’-Diaminodiphenylsulfone | Contains a sulfone group instead of cyclohexane | Different interaction profile due to sulfone group |

| 4,4’-Diaminodiphenyl ether | Ether linkage instead of cyclohexane | Alters solubility and reactivity |

BAPC's cyclohexane core provides greater flexibility compared to these similar compounds, enhancing its solubility and ability to form stable complexes with various molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Bis(4-aminophenyl)cyclohexane, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves coupling 4-nitrobenzene derivatives with cyclohexane precursors under catalytic hydrogenation or reductive amination conditions. For example, nitro groups can be reduced to amines using palladium on carbon (Pd/C) with hydrogen gas . Reaction optimization should focus on temperature (typically 60–100°C), solvent choice (e.g., ethanol or tetrahydrofuran), and catalyst loading to minimize byproducts like over-reduced intermediates. Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure via aromatic proton signals (δ 6.5–7.2 ppm) and cyclohexane backbone resonances (δ 1.5–2.5 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : N-H stretching (3300–3500 cm⁻¹) and aromatic C=C bending (1450–1600 cm⁻¹) validate functional groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% typical for research-grade material) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., dimethylformamide, DMF) and chlorinated solvents (e.g., dichloromethane). For reactions requiring aqueous compatibility, use co-solvents like ethanol or acetone. Solubility data for related compounds (e.g., 1,1-Bis(4-hydroxyphenyl)cyclohexane) suggest logP values ~3.5, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How does the steric hindrance of the cyclohexane backbone influence the reactivity of this compound in polymer synthesis?

- Methodological Answer : The chair conformation of cyclohexane creates steric constraints, slowing polymerization kinetics compared to linear diamines. To mitigate this, use high-temperature (120–150°C) step-growth polymerization with catalysts like triphenylphosphine. Monitor molecular weight via gel permeation chromatography (GPC) and adjust stoichiometry to prevent premature termination .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200–250°C) may arise from impurities or moisture content. Conduct thermogravimetric analysis (TGA) under inert gas (N₂ or Ar) with controlled heating rates (5–10°C/min). Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events. Pre-dry samples at 80°C under vacuum for 24 hours to standardize conditions .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport behavior. Optimize geometry using Gaussian or ORCA software. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate transitions. For hole-transport materials, calculate reorganization energies (<0.3 eV ideal) .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

Q. Theoretical and Mechanistic Considerations

Q. How does the electronic structure of this compound influence its role in Schiff base formation?

- Methodological Answer : The electron-rich amino groups facilitate nucleophilic attack on carbonyl carbons. Kinetic studies using UV-Vis spectroscopy show pseudo-first-order kinetics in reactions with aldehydes. Adjust pH to 4–6 (acetic acid buffer) to protonate amines, enhancing reactivity. Monitor imine formation via ¹H NMR (δ 8.3 ppm for C=N) .

Properties

IUPAC Name |

4-[1-(4-aminophenyl)cyclohexyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQIQUAKDNTQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954478 | |

| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3282-99-3 | |

| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-cyclohexylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.